molecular formula C24H25N7O3 B6548564 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 946314-68-7

1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B6548564
CAS No.: 946314-68-7
M. Wt: 459.5 g/mol
InChI Key: WRUIKDUPEDPWNY-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methoxyphenyl group. A piperazine ring is attached at position 7 of the triazolopyrimidine, with a 2-(4-methylphenoxy)acetyl group extending from the piperazine nitrogen.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-3-7-20(8-4-17)34-15-21(32)29-11-13-30(14-12-29)23-22-24(26-16-25-23)31(28-27-22)18-5-9-19(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUIKDUPEDPWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural variations lie in its substituents, which influence physicochemical properties and target interactions. Below is a comparative analysis with three analogs (Table 1):

Compound Name R1 (Triazolo Substituent) R2 (Piperazine Substituent) Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound (1-{4-[3-(4-Methoxyphenyl)...}) 4-Methoxyphenyl 2-(4-Methylphenoxy)acetyl ~529.6* Moderate lipophilicity (predicted); potential kinase inhibition (inferred from analogs)
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[...]piperazin-1-yl}-2-phenoxyethan-1-one 4-Ethoxyphenyl Phenoxyacetyl 497.55 Increased lipophilicity vs. methoxy analog; unconfirmed bioactivity
{4-[3-(4-Methylphenyl)-3H-triazolo[...]piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylbenzoyl 505.48 Enhanced electronegativity; potential improved target binding affinity

*Calculated based on molecular formula (C₂₈H₂₇N₇O₃).

  • Methoxy vs. Ethoxy Groups: The ethoxy analog () exhibits higher lipophilicity (logP ~3.2 vs.
  • Trifluoromethyl Substitution (): The electron-withdrawing CF₃ group may improve binding to hydrophobic enzyme pockets (e.g., kinases or histone deacetylases) .
  • Phenoxy vs. Methylphenoxy Groups: The 4-methylphenoxy group in the target compound introduces steric bulk, which could modulate selectivity for specific protein targets compared to simpler phenoxy derivatives .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shares >70% structural similarity with kinase inhibitors reported in ChEMBL (e.g., ZINC00027361, a GSK3 inhibitor) .

Research Findings and Implications

Bioactivity Predictions

While direct experimental data for the target compound are sparse, analogs with trifluoromethyl or ethoxy substituents () show inhibitory activity against PI3K/AKT and HDAC pathways . The methoxy group’s moderate polarity may balance solubility and target engagement, making the compound suitable for oral bioavailability studies .

Challenges and Opportunities

  • Synthetic Complexity : The piperazine-linked triazolopyrimidine scaffold requires multi-step synthesis, as seen in related compounds ().
  • Unresolved Questions: The impact of the 4-methylphenoxy group on off-target effects remains unclear. Comparative molecular dynamics simulations (using tools like SHELX ) could elucidate binding modes.

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